4-(4-Aminophenoxy)-3-methoxybenzonitrile
Description
Nuclear Magnetic Resonance (NMR)
Data from structurally similar benzonitrile derivatives () allow predictions:
¹H NMR (400 MHz, CDCl₃, δ ppm) :
- Aromatic protons :
- Methoxy group : 3.86 (singlet, 3H, -OCH₃).
- Amine protons : 4.80–5.20 (broad singlet, 2H, -NH₂).
¹³C NMR (100 MHz, CDCl₃, δ ppm) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
Table 1: Summary of Key Spectroscopic Data
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 3.86 (s, 3H) | Methoxy (-OCH₃) |
| δ 6.70–7.58 (m, 8H) | Aromatic protons | |
| ¹³C NMR | δ 119.2 | Nitrile (C≡N) |
| IR | 2220–2240 cm⁻¹ | C≡N stretch |
| MS | m/z 240.1 | Molecular ion peak |
Properties
IUPAC Name |
4-(4-aminophenoxy)-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHXQYWPLSEXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of “4-(4-Aminophenoxy)-3-methoxybenzonitrile” is the MET protein. MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration.
Mode of Action
The compound interacts with its target, the MET protein, through the formation of key hydrogen bonds. This interaction results in the inhibition of the MET protein, thereby affecting its function.
Biochemical Pathways
The inhibition of the MET protein affects various biochemical pathways. Most notably, it impacts the cell proliferation pathway, leading to antiproliferative activity against different cell lines. The compound has shown moderate to excellent antiproliferative activity against A549, HeLa, and MCF-7 cell lines.
Biological Activity
4-(4-Aminophenoxy)-3-methoxybenzonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.
Chemical Structure
The molecular formula for this compound is . The compound features a benzonitrile moiety substituted with an amino and methoxy group, which may influence its interaction with biological targets.
Cytotoxicity and Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxic and antiproliferative effects against various cancer cell lines.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 4.3 ± 0.11 | 19.3 |
| Compound X | MDA-MB-231 | 3.7 | 3.7 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The data suggest that the compound exhibits a strong antiproliferative effect against the MCF-7 breast cancer cell line, which is critical for evaluating its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer progression. Studies have shown that similar compounds can inhibit the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are crucial for angiogenesis and tumor growth .
Case Study: In Vitro Analysis
In vitro studies involving the MTT assay have confirmed that the compound induces cytotoxic effects in a dose-dependent manner. The results indicated that at higher concentrations, there was a significant reduction in cell viability across multiple cancer cell lines, including MCF-7 and MDA-MB-231 .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy and safety profile.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Liver (CYP450 involvement) |
| Excretion | Renal |
These pharmacokinetic properties suggest that the compound may have favorable characteristics for further development in clinical settings.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of 4-(4-Aminophenoxy)-3-methoxybenzonitrile exhibit significant anticancer properties. For instance, compounds similar to this structure have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. Studies demonstrated that certain derivatives displayed promising antiproliferative activity, suggesting that modifications to the this compound structure could enhance its efficacy against tumors .
Mechanism of Action
The mechanism of action for these compounds typically involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies have focused on the inhibition of tubulin polymerization, which is essential for cancer cell division .
Synthesis and Material Science
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize a variety of other compounds through reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been used in the synthesis of phthalonitriles, which are important in the development of dyes and pigments due to their stability and color properties .
Polymer Chemistry
In material science, derivatives of this compound are explored for their potential use in creating polymers with specific optical properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of synthesized analogs of this compound on various cancer cell lines. The results showed that certain modifications led to an increase in cytotoxicity, particularly against MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic use.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12 |
| Compound B | MDA-MB-231 | 15 |
Case Study 2: Synthesis of Phthalonitriles
Another study focused on the synthesis of phthalonitriles from this compound derivatives. The process involved several steps including bromination and nucleophilic substitution, yielding high-purity products suitable for industrial applications.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Bromination | 85 |
| Step 2 | Nucleophilic Substitution | 90 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitriles
4-Methoxybenzonitrile (C₈H₇NO)
- Molecular Weight : 133.15 g/mol.
- Key Differences: Lacks the 4-aminophenoxy substituent, resulting in reduced hydrogen-bonding capacity and simpler electronic properties.
- Applications : Used as an intermediate in organic synthesis. Simpler structure enables easier preparation but limits functional diversity compared to the target compound .
3-Methoxybenzonitrile (C₈H₇NO)
- Molecular Weight : 133.15 g/mol.
- Positional isomerism affects dipole moments and solubility .
4-Methoxy-3-nitrobenzonitrile (C₈H₆N₂O₃)
- Molecular Weight : 194.15 g/mol.
- Key Differences: Nitro group at the 3-position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. This significantly alters reactivity in electrophilic substitution reactions .
Aminophenoxy-Substituted Derivatives
4-(4-Amino-3-methylphenoxy)benzonitrile
- Molecular Formula : C₁₄H₁₁N₂O.
2-Amino-4-chloro-5-methoxybenzonitrile (C₈H₇ClN₂O)
- Molecular Weight : 198.61 g/mol.
Complex Heterocyclic Analogues
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Molecular Formula : C₂₂H₁₆ClN₂O.
- Key Differences: Quinoline core introduces aromatic nitrogen, altering electronic properties and enabling π-π stacking interactions. The chlorophenyl and methoxyphenyl substituents provide distinct steric and electronic profiles compared to the benzonitrile-based target compound .
Preparation Methods
Step 1: Preparation of 4-Methyl-3-methoxybenzamide
- Reaction : 4-Methyl-3-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride under reflux conditions (~110°C) in toluene.
- Amination : The acyl chloride intermediate is then reacted with ammonium hydroxide or aqueous ammonia at low temperature (0-15°C) to yield 4-methyl-3-methoxybenzamide.
- Yield & Purity : High yields (~95%) and purity (>98%) are reported.
Example conditions: 150 g of acid, 215 g thionyl chloride, 316 g of 25% ammoniacal liquor, reaction times 3-6 hours.
Step 2: Dehydration to 4-Methyl-3-methoxybenzonitrile
- Reaction : The benzamide is dehydrated using thionyl chloride or other dehydrating agents in solvents like xylene or acetonitrile at moderate temperatures (~45-60°C).
- Outcome : Formation of the nitrile group by removal of water from the amide.
- Yield : Moderate to high yields reported.
Example: 0.6 mol benzamide reacted with thionyl chloride for 4 hours.
Step 3: Bromination of the Methyl Group Adjacent to the Nitrile
- Reaction : The methyl group on the aromatic ring is brominated using N-bromosuccinimide (NBS) with benzoyl peroxide (BPO) as radical initiator in chlorinated solvents (chlorobenzene or 1,2-dichloroethane).
- Conditions : Heating at 65-100°C for 5 hours under reflux.
- Purpose : To convert the methyl group to a bromomethyl group, which is a versatile intermediate for further substitution.
- Workup : Quenching with sodium thiosulfate, extraction, and drying.
Example: 0.3 mol nitrile with 0.3 mol NBS and 9 mmol BPO at 65°C.
Step 4: Hydrolysis of Bromomethyl to Hydroxymethyl
- Reaction : The bromomethyl group is hydrolyzed in aqueous alkaline conditions using sodium carbonate, potassium carbonate, or cesium carbonate at elevated temperatures (90-105°C).
- Outcome : Formation of 4-hydroxymethyl-3-methoxybenzonitrile.
- Workup : Extraction with dichloromethane, washing with acid and brine, drying, and concentration.
Example: 0.1 mol bromomethyl compound with 0.27-0.3 mol carbonate at 65-105°C for 2 hours.
Step 5: Oxidation to 2-Methoxy-4-cyanobenzaldehyde
- Reaction : The hydroxymethyl intermediate is oxidized using manganese dioxide in dichloromethane at reflux (~39°C) for about 8 hours.
- Purpose : To convert the hydroxymethyl group to an aldehyde, a key intermediate toward the final compound.
- Purification : Recrystallization from mixed solvents (dichloromethane, ethanol, petroleum ether).
- Yield : Moderate yields (~42%) reported.
Example: 128.7 g hydroxymethyl compound with 205.6 g manganese dioxide in 1600 g dichloromethane.
Introduction of the Aminophenoxy Group
While the provided patent details primarily focus on the preparation of cyanobenzaldehyde derivatives, the final step to obtain 4-(4-Aminophenoxy)-3-methoxybenzonitrile involves nucleophilic aromatic substitution or coupling reactions where the aminophenoxy moiety is introduced.
- This typically involves reacting the cyanobenzaldehyde intermediate with 4-aminophenol or its derivatives under conditions favoring ether bond formation.
- Catalysts or bases may be used to facilitate the substitution.
- The amino group remains protected or introduced via reduction if initially introduced as a nitro group.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acyl chloride formation + amination | 4-Methyl-3-methoxybenzoic acid, thionyl chloride, ammonia, 110°C, 3-6 h | 4-Methyl-3-methoxybenzamide (I) | ~95 | High purity (>98%) |
| 2 | Dehydration | Thionyl chloride, xylene, 45-60°C, 4 h | 4-Methyl-3-methoxybenzonitrile (II) | Moderate | |
| 3 | Bromination | NBS, benzoyl peroxide, chlorobenzene, 65-100°C, 5 h | 4-Bromomethyl-3-methoxybenzonitrile (III) | Moderate | Radical bromination |
| 4 | Hydrolysis | Na2CO3/K2CO3/Cs2CO3, water, 65-105°C, 2 h | 4-Hydroxymethyl-3-methoxybenzonitrile (IV) | Moderate | Aqueous alkaline hydrolysis |
| 5 | Oxidation | MnO2, dichloromethane, reflux (~39°C), 8 h | 2-Methoxy-4-cyanobenzaldehyde (V) | ~42 | Recrystallization purification |
Additional Preparation Notes and Research Findings
- The choice of base in hydrolysis (Na2CO3, K2CO3, Cs2CO3) affects reaction temperature and yield.
- Bromination step requires careful control of radical initiator and temperature to avoid overbromination.
- Oxidation with manganese dioxide is selective for alcohol to aldehyde conversion without affecting nitrile functionality.
- The overall route is suitable for scale-up and industrial production due to readily available reagents and moderate reaction conditions.
- Alternative one-pot methods exist for related benzonitrile derivatives but may lack the selectivity needed for this substituted compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Aminophenoxy)-3-methoxybenzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, a phenol derivative (e.g., 3-methoxy-4-hydroxybenzonitrile) can react with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction to yield the amine . Optimization includes controlling temperature (60–80°C) and using catalysts like DABCO in acetonitrile to improve yields up to 54–60% . Purity can be enhanced via recrystallization or column chromatography.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HPLC-MS : To verify molecular weight (C₁₄H₁₁N₃O₂; theoretical MW: 253.26 g/mol) and detect impurities .
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity .
Advanced Research Questions
Q. How does the electronic nature of the methoxy and aminophenoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at the para position. In contrast, the aminophenoxy group introduces steric hindrance and modulates electron density, affecting regioselectivity in further functionalization (e.g., halogenation or cross-coupling). Computational studies (DFT) or Hammett plots can quantify substituent effects .
Q. What strategies can be employed to resolve contradictions in reported synthetic yields when scaling up the production of this compound for preclinical studies?
- Methodological Answer : Discrepancies in yields (e.g., 45–60% in small-scale vs. lower yields in scaled reactions ) may arise from inefficient mixing or heat transfer. Strategies include:
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors .
- Flow Chemistry : Improve reproducibility by controlling residence time and temperature gradients .
Q. How can the biological activity of this compound be evaluated in kinase inhibition assays, and what structural analogs provide insight into SAR?
- Methodological Answer : The compound’s nitrile and aminophenoxy groups suggest potential kinase inhibition (e.g., targeting EGFR or VEGFR). Assays include:
- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant kinases and ATP-competitive probes .
- Structural Analogs : Compare with regorafenib (a known kinase inhibitor containing a similar aminophenoxy motif ) to establish structure-activity relationships (SAR). Modifications to the methoxy or cyano groups can enhance binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
